N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18854629 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition
Compounds structurally similar to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide" have been investigated for their potential as enzyme inhibitors. For instance, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including acylated piperazine derivatives, have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme regulating glucose metabolism. Optimization of these compounds showed significant enhancement in inhibitory activity, suggesting potential applications in metabolic disorders (Aicher et al., 2000).
Antimicrobial and Antifungal Activities
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. These compounds have shown promising antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, highlighting their potential as novel antimicrobial agents (Mekky & Sanad, 2020).
Antidiabetic Activity
Piperazine derivatives have been identified as antidiabetic compounds, with structure-activity relationship studies leading to the identification of specific piperazine-based compounds as potent antidiabetic agents. These compounds have demonstrated significant improvements in glucose tolerance in a rat model of diabetes, mediated by an increase in insulin secretion. This suggests their potential application in the treatment of type II diabetes (Le Bihan et al., 1999).
Antitumor Agents
New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some of these compounds have exhibited promising antiviral and antimicrobial activities, indicating their potential use as antitumor agents (Reddy et al., 2013).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-3-25-14-16(15(2)22-25)13-23-6-8-24(9-7-23)20(28)21-17-4-5-18-19(12-17)27-11-10-26-18/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSKBKOSGQGPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=S)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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